molecular formula C8H7F3O B2536753 (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol CAS No. 1568065-39-3

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol

Cat. No.: B2536753
CAS No.: 1568065-39-3
M. Wt: 176.138
InChI Key: DMGIAUMXLVQIHA-SCSAIBSYSA-N
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Description

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trifluorobenzaldehyde and a suitable reducing agent.

    Reduction Reaction: The key step involves the reduction of 2,4,6-trifluorobenzaldehyde to this compound. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reduction reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is conducted at low temperatures to control the rate of reduction and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reactors and optimized reaction conditions to achieve high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

    Oxidation: Formation of 2,4,6-trifluoroacetophenone or 2,4,6-trifluorobenzaldehyde.

    Reduction: Formation of 2,4,6-trifluoroethylbenzene.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluorophenyl group imparts distinct electronic and steric properties, making it valuable in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activity. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluorophenyl group can interact with enzymes, receptors, or other biomolecules, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with two fluorine atoms.

    (1R)-1-(2,4,6-trichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of three fluorine atoms in (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol imparts unique electronic properties, making it distinct from its analogs. The trifluorophenyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it valuable in various applications.

Properties

IUPAC Name

(1R)-1-(2,4,6-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIAUMXLVQIHA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568065-39-3
Record name (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol
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